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Passivation techniques for reducing surface states in GaN devices

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Compound of Interest		
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Technical Support Center: GaN Device Surface Passivation

This technical support center provides researchers and scientists with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for passivation techniques aimed at reducing surface states in **Gallium Nitride** (GaN) devices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are surface states in GaN devices and why are they problematic?

A1: Surface states are electronic energy levels located at the surface of the GaN crystal, arising from the abrupt termination of the crystal lattice, dangling bonds, vacancies, and surface contaminants like oxygen.[1][2] These states can trap charge carriers, leading to a variety of detrimental effects on device performance, including:

- Current Collapse: A transient reduction in drain current, often observed in High Electron
 Mobility Transistors (HEMTs), caused by electrons trapped at the surface acting as a "virtual
 gate" that depletes the 2D electron gas (2DEG) channel.[2][3]
- Increased Leakage Current: Surface states can provide a conductive path, leading to higher gate and off-state leakage currents.[3][4]





- Threshold Voltage Instability: The charging and discharging of surface traps can cause shifts in the device's threshold voltage (VTH), impacting reliability.[1]
- Fermi Level Pinning: A high density of surface states can "pin" the Fermi level at the surface, which can degrade the performance of Schottky contacts and limit device modulation.[5][6]

Q2: What is surface passivation and how does it work?

A2: Surface passivation is the process of treating the GaN surface to reduce the density and impact of surface states.[4] This is typically achieved by depositing a thin layer of a dielectric (insulating) material. The passivation layer works by:

- Chemical Neutralization: Saturating dangling bonds on the GaN surface, reducing the number of available trap states.[5]
- Dielectric Shielding: Physically separating the surface from the ambient environment and preventing the formation of new states.
- Modifying Surface Potential: The fixed charges and dipoles within the passivation layer can favorably alter the electrostatics at the surface, mitigating the effects of existing traps.

Q3: What are the most common materials and deposition techniques used for GaN passivation?

A3: The most common passivation materials are silicon nitride (SiNx), silicon dioxide (SiO2), aluminum oxide (Al2O3), and aluminum nitride (AlN).[4][7] These are typically deposited using one of the following methods:

- Plasma-Enhanced Chemical Vapor Deposition (PECVD): A widely used technique for depositing SiNx and SiO2. It offers good passivation quality, though it can be prone to causing plasma-induced damage to the GaN surface if not optimized.[8][9]
- Atomic Layer Deposition (ALD): Known for depositing high-quality, dense, and highly
 conformal films like Al2O3 and AlN at relatively low temperatures.[10][11] The self-limiting
 nature of ALD allows for precise thickness control, which is critical for gate dielectrics and
 passivation layers.[10]



• Low-Pressure Chemical Vapor Deposition (LPCVD): Can produce high-quality, dense SiNx films at higher temperatures than PECVD, potentially offering better long-term stability.[9]

Q4: What is the difference between in-situ and ex-situ passivation?

A4: The terms refer to when the passivation layer is deposited relative to the growth of the GaN epitaxial layers.

- In-situ passivation involves depositing the passivation layer in the same reactor (e.g., MOCVD) immediately after the GaN heterostructure is grown, without exposing the surface to the ambient atmosphere. This provides a pristine interface, free from atmospheric contaminants.[7][11]
- Ex-situ passivation is performed as a separate process step after the epitaxial growth is complete. The wafer is exposed to air, requiring a thorough surface cleaning and pretreatment procedure before the passivation material is deposited.[11] In-situ passivation generally leads to a cleaner interface and better device performance.[7]

Section 2: Troubleshooting Guide

Q1: My device exhibits significant current collapse even after passivation. What are the possible causes and solutions?

A1:

- Problem: Persistent current collapse, or a high dynamic ON-resistance (RON), after passivation.
- Possible Causes:
 - Ineffective Surface Cleaning: Residual native oxides or carbon contamination on the GaN surface before passivation can create a poor interface with a high density of states.[11]
 - Plasma-Induced Damage: The passivation deposition process itself, particularly unoptimized PECVD, can create new defects and traps on the GaN surface.[9][12]
 - Poor Quality Passivation Film: A passivation layer that is not dense or has pinholes can be ineffective at protecting the surface and may degrade over time.[9][10]





 Incorrect Passivation Thickness: The thickness of the passivation layer can influence the strain and electrostatics at the interface, affecting 2DEG density and passivation effectiveness.[13]

Recommended Solutions:

- Optimize Pre-Treatment: Implement a robust pre-passivation cleaning protocol. This often involves a combination of solvent cleaning, oxygen plasma to remove carbon, and a wet chemical etch (e.g., HCl, NH4OH, or KOH) to remove the native oxide.[5][11][14]
- Optimize Deposition Parameters: For PECVD, consider a bilayer deposition, starting with a thin, low-damage layer grown only with high-frequency plasma before the main mixedfrequency deposition.[12] For ALD, ensure optimized precursor pulse/purge times and substrate temperature.[10][15]
- Consider In-situ Passivation: If available, in-situ SiNx deposition provides a cleaner starting interface and often superior results.[7][11]
- Post-Deposition Annealing: Annealing the device after passivation can help repair process-induced damage and densify the passivation film. The temperature and ambient must be carefully chosen to avoid degrading other parts of the device, like ohmic contacts.

Q2: Why is the gate leakage current high after depositing a passivation layer that also serves as a gate dielectric (in a MIS-HEMT)?

A2:

- Problem: High gate leakage in a Metal-Insulator-Semiconductor (MIS) structure.
- Possible Causes:
 - Defective Dielectric: The passivation/gate dielectric layer may have a high density of bulk traps, pinholes, or be too thin, allowing for excessive leakage.[10]
 - Poor Interface Quality: Traps at the dielectric/GaN interface can facilitate trap-assisted tunneling, a major leakage mechanism.[1]





 Surface Damage: The pre-treatment or deposition process may have damaged the GaN surface, creating a leaky path.[9]

Recommended Solutions:

- Improve Dielectric Quality: ALD is often preferred for gate dielectrics due to its ability to grow dense, low-pinhole films.[10] Optimizing deposition temperature and using postdeposition annealing can improve film quality.
- Optimize Interface: An optimized surface cleaning is critical. Some studies show that treatments like KOH/HCl can lead to a high-quality interface with low leakage.[14][16]
- Use a Dielectric Stack: Sometimes a combination of dielectrics (e.g., a thin AlN layer followed by Al2O3 or SiO2) can provide a better interface and bulk insulating properties.

Q3: My C-V measurements show significant frequency dispersion and/or hysteresis. What does this indicate?

A3:

• Problem: Capacitance-Voltage (C-V) characteristics of a MOS capacitor test structure show that capacitance changes with measurement frequency, or the forward and reverse voltage sweeps do not overlap (hysteresis).

Possible Causes:

- Frequency Dispersion: This is a classic sign of a high density of interface states (Dit).[8] At low frequencies, traps have time to respond to the AC signal, contributing to the measured capacitance. At high frequencies, they cannot respond quickly enough, and the capacitance drops.
- Hysteresis: This indicates the presence of slow traps, either at the interface or within the dielectric, that capture and emit charge on a slower timescale than the voltage sweep.[14]

Recommended Solutions:

 Improve Interface: This is the primary solution. Focus on optimizing the surface pretreatment and deposition conditions to minimize the creation of interface traps. The goal is



to achieve C-V curves with minimal frequency dispersion and a small hysteresis window. [8][14]

Characterize Dit: Use techniques like the Terman method or conductance method on your
 C-V data to quantify the interface state density. This provides a metric for comparing the effectiveness of different passivation processes.[14]

Section 3: Experimental Protocols

Protocol 1: General Ex-situ Surface Pre-Treatment

This protocol is a representative procedure for cleaning the GaN surface prior to ex-situ passivation deposition.

- Solvent Clean: Ultrasonically clean the GaN sample in acetone, then isopropanol, for 5-10 minutes each to remove organic residues.[5]
- Rinse and Dry: Thoroughly rinse the sample with de-ionized (DI) water and blow dry with clean N2 gas.[5]
- Surface Oxide Removal (Wet Etch): Immerse the sample in a solution of HCI:H2O (1:1) for 1-2 minutes to etch the native GaOx.[5][17] Some protocols find success with KOH or NH4OH-based solutions.[3][14]
- Final Rinse and Dry: Perform a final DI water rinse and N2 blow dry.
- Immediate Transfer: Immediately transfer the sample into the deposition chamber to minimize re-oxidation and contamination of the cleaned surface.

Protocol 2: PECVD of SiNx Passivation Layer

- Surface Preparation: Perform the surface pre-treatment as described in Protocol 1.
- Chamber Preparation: Load the sample into the PECVD chamber. Pump down to base pressure. Set substrate temperature (typically 300-350 °C).
- Gas Flow: Introduce precursor gases. For SiNx, these are typically silane (SiH4) and ammonia (NH3), with N2 as a carrier gas.





- Plasma Ignition and Deposition: Strike the plasma using RF power. A mixed-frequency (High Frequency + Low Frequency) plasma is often used, but care must be taken to minimize LFinduced ion bombardment damage.[12] Deposit the film to the desired thickness (e.g., 30-120 nm).[7][9]
- Post-Deposition: Turn off plasma and gas flow. Cool the sample down under vacuum or N2 atmosphere.
- Annealing (Optional): A post-gate or post-passivation anneal (e.g., 350-400 °C) may be performed to improve film and interface quality.[9]

Protocol 3: ALD of Al2O3 Passivation Layer

- Surface Preparation: Perform the surface pre-treatment as described in Protocol 1. In-situ plasma pre-treatments within the ALD chamber (e.g., H2 or N2 plasma) can also be effective.[10]
- Chamber Preparation: Load the sample into the ALD reactor. Pump to base pressure and heat to the desired deposition temperature (typically 200-400 °C).[10]
- ALD Cycles: The deposition proceeds in discrete cycles, which are repeated to build the film layer by layer. A typical cycle for Al2O3 using Trimethylaluminum (TMA) and H2O is:
 - Step 1 (TMA Pulse): Pulse TMA into the chamber. It reacts with the surface hydroxyl groups.
 - Step 2 (Purge): Purge the chamber with an inert gas (e.g., N2 or Ar) to remove unreacted TMA and byproducts.
 - Step 3 (Oxidant Pulse): Pulse the oxidant (e.g., H2O vapor or O2 plasma) into the chamber. It reacts with the surface methyl groups, forming Al2O3 and regenerating the hydroxylated surface.
 - Step 4 (Purge): Purge the chamber again to remove unreacted oxidant and byproducts.
- Deposition Completion: Repeat the cycle until the target thickness is achieved. The film thickness is precisely controlled by the number of cycles performed.[10]



• Cooldown: Cool the sample in an inert atmosphere before removal.

Section 4: Data & Performance Metrics

The effectiveness of a passivation technique is quantified by measuring its impact on device and material properties. The following tables summarize representative quantitative data from various studies.

Table 1: Impact of Passivation on Interface and Device Properties

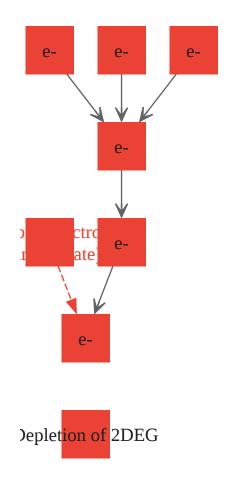
Passivation/Tr eatment Method	Key Parameter	Value Before Treatment	Value After Treatment	Reference
Ruthenium (Ru) Solution	Schottky Barrier Height (SBH)	0.78 eV	0.91 eV	[5][6]
Ruthenium (Ru) Solution	Surface Recombination Velocity (SRV)	N/A	7.5 x 104 cm/s	[5]
KOH/HCI Pre- treatment + PECVD SiOx	Gate Leakage Current	Reference HEMT	4 orders of magnitude lower	[14][16]
KOH/HCI Pre- treatment + PECVD SiOx	Off-State Current	Reference HEMT	3 orders of magnitude lower	[14][16]
KOH/HCI Pre- treatment + PECVD SiOx	Interface State Density (Dit)	High (pinned Fermi level)	~2 x 1011 eV- 1cm-2	[14]
Supercritical Hydrogen	Defect Density (near channel)	1.25 x 1020 cm- 3eV-1	8.94 x 1018 cm- 3eV-1	[18]
Organic Thiol Compound	Photocurrent Density	-	-31 mA/cm2	[19]

Table 2: Comparison of In-situ vs. Ex-situ SiNx Passivation for AlGaN/GaN MIS-HEMTs



Parameter	Ex-situ SiNx Passivation	In-situ SiNx Passivation	Reference
Max. Drain Current (Normally-on)	Lower	595 mA/mm	[7]
Max. Drain Current (Normally-off)	104 mA/mm	175 mA/mm	[7]
Dynamic RON Increase (Normally- on)	Higher	4.1%	[7]
Dynamic RON Increase (Normally- off)	Higher	12.8%	[7]
Breakdown Voltage (Normally-on)	Lower	586 V	[7]
Breakdown Voltage (Normally-off)	Lower	424 V	[7]





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